阿伐那非

描述

Avanafil is a medication used to treat erectile dysfunction in men . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors . These medicines prevent an enzyme called phosphodiesterase type-5 from working too quickly, primarily in the penis .

Synthesis Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities in several laboratory batches with a content of 0.29–1.63% were detected . The impurities are inferred as Imp-A, Imp-B, Imp-C, and Imp-D . The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

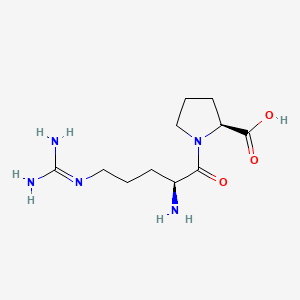

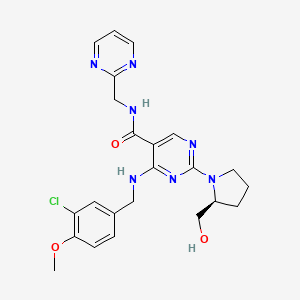

Avanafil has a molecular formula of C23H26ClN7O3 . Its molecular weight is 483.95 . It is highly selective towards PDE5 and against all other PDE isozymes tested .Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities in several laboratory batches were detected . The impurities were inferred from LC-MS studies and confirmed by synthesis .Physical And Chemical Properties Analysis

Avanafil has a molecular formula of C23H26ClN7O3 and a molecular weight of 483.95 . It is stored at -20°C in powder form for 3 years and at -80°C in solvent for 1 year .科学研究应用

经皮递送和生物利用度

阿伐那非,传统上用于治疗勃起功能障碍,已成为研究的焦点,探索通过新型递送系统提高其生物利用度和溶解度。研究人员已调查了固体脂质纳米粒(SLNs)和水凝胶膜用于阿伐那非的经皮递送。这些研究发现,SLNs显著增加了阿伐那非的渗透性和生物利用度,表明除口服外还有其他可能的给药途径(Kurakula et al., 2016)。同样,优化的阿伐那非载荷侵袭体经皮膜已被开发,提供了增强的经皮渗透性和相对生物利用度的显著增加,与原始阿伐那非膜相比(Ahmed & Badr-Eldin, 2019)。

分析方法开发

在开发用于定量测定阿伐那非并识别其降解产物的分析方法方面已经做出了重大努力。LC-DAD和LC-MS/MS方法已经验证用于定量测定阿伐那非,并已识别出新的降解产物,有助于阿伐那非制剂的质量控制(Can, 2018)。

药代动力学和代谢

研究还探讨了阿伐那非的药代动力学和代谢。一项全面的药代动力学研究揭示了阿伐那非的吸收、分布和排泄情况,有助于更好地了解其治疗和副作用概况(Kammoun et al., 2020)。这些知识对于优化给药方案并增强药物的临床疗效至关重要。

基于纳米颗粒的递送系统

针对阿伐那非载荷纳米颗粒进行了创新研究,重点是提高其生物利用度。使用各种聚合物和溶剂对这些纳米颗粒进行配方和优化,显著改善了阿伐那非的溶解度和吸收,可能导致更有效的治疗条件,如勃起功能障碍(Aldawsari et al., 2020)。

作用机制

Target of Action

Avanafil primarily targets phosphodiesterase-5 (PDE5) , an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in erectile function .

Mode of Action

Avanafil works by inhibiting PDE5, thereby preventing the degradation of cGMP . During sexual arousal, nitric oxide is released locally, stimulating the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation, resulting in increased blood flow to the penis . This process facilitates an erection in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway involved in the action of Avanafil is the nitric oxide-cGMP pathway . Nitric oxide released during sexual arousal stimulates the production of cGMP. The increased cGMP levels cause smooth muscle relaxation and vasodilation in the penis, promoting blood flow and facilitating an erection .

Pharmacokinetics

Avanafil is rapidly absorbed after oral administration, reaching a maximum serum concentration in about thirty to forty-five minutes . It has a relatively quick onset of action, allowing for administration as early as 15 minutes prior to sexual activity . The calculated pharmacokinetic parameters were: Cmax 1503.82 ± 354.11 ng mL −1 with a t1/2 value of 4.87 ± 0.42 h and Cmax 141.94 ± 22.57 ng mL −1 with a t1/2 value of 7.05 ± 1.59 h, for oral AVA suspension and transdermal film, respectively .

Result of Action

The molecular effect of Avanafil’s action is the inhibition of PDE5, which leads to an increase in cGMP levels . This results in vasodilation and increased blood flow in the penis, facilitating an erection . On a cellular level, Avanafil may regulate fluid passage due to the pulmonary vasodilation produced by increasing cGMP levels and by its anti-inflammatory effect .

Action Environment

Several physical factors such as younger age, lower waist circumference, and lower level of low-density lipoprotein, and sexual function factors like shorter duration of ED, higher SHIM total score at baseline, PDE5 inhibitor treatment naive, and acquired premature ejaculation tend to contribute to satisfaction with Avanafil treatment . These factors can influence the compound’s action, efficacy, and stability in a real-world setting .

安全和危害

Avanafil is contraindicated with any form of organic nitrate and in patients with known hypersensitivity to Avanafil or any ingredient in the formulation . Side effects may include headache, flushing, cold symptoms such as runny or stuffy nose, sore throat, or back pain . It should not be taken by a woman or a child .

属性

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186727 | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

330784-47-9 | |

| Record name | Avanafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avanafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVANAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。